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Compound of Interest

Compound Name: (R)-Eucomol

Cat. No.: B11932691 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-Eucomol, a
homoisoflavonoid with significant interest in phytochemical and pharmacological research. The

information presented herein is essential for the identification, characterization, and further

development of this natural compound.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental

composition of a molecule. For (R)-Eucomol, the molecular formula is established as

C₁₇H₁₆O₆.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for (R)-Eucomol

Ionization Mode Adduct Calculated m/z Observed m/z

ESI+ [M+H]⁺ 317.0968 Data not available

ESI+ [M+Na]⁺ 339.0788 Data not available

ESI- [M-H]⁻ 315.0823 Data not available

Note: While the exact observed m/z values for (R)-Eucomol are not explicitly available in the

reviewed literature, the calculated values provide a precise reference for experimental data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b11932691?utm_src=pdf-interest
https://www.benchchem.com/product/b11932691?utm_src=pdf-body
https://www.benchchem.com/product/b11932691?utm_src=pdf-body
https://www.benchchem.com/product/b11932691?utm_src=pdf-body
https://www.benchchem.com/product/b11932691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11932691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: High-Resolution Electrospray
Ionization Mass Spectrometry (HR-ESI-MS)
A general procedure for obtaining HR-ESI-MS data for a homoisoflavonoid like (R)-Eucomol is
as follows:

Sample Preparation: A dilute solution of the purified (R)-Eucomol is prepared in a suitable

solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is

used.

Ionization: The sample solution is introduced into the ESI source at a flow rate of 5-20

µL/min. A high voltage (typically 3-5 kV) is applied to the ESI needle to generate charged

droplets.

Mass Analysis: The ions are transferred into the mass analyzer. Data is acquired in both

positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-

H]⁻).

Data Processing: The acquired data is processed using the instrument's software to

determine the accurate mass of the molecular ions and calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is indispensable for the structural elucidation of organic molecules. The

following tables summarize the expected ¹H and ¹³C NMR chemical shifts for (R)-Eucomol
based on data for closely related homoisoflavonoids.

Table 2: Predicted ¹H NMR Spectroscopic Data for (R)-Eucomol (in CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

2a ~4.5 d ~11.0

2b ~4.3 d ~11.0

3 ~3.2 m

5 ~10.5-12.0 s

6 ~6.0 d ~2.0

8 ~6.0 d ~2.0

9a ~3.0 dd ~14.0, 5.0

9b ~2.8 dd ~14.0, 9.0

2' ~7.1 d ~8.5

3' ~6.8 d ~8.5

5' ~6.8 d ~8.5

6' ~7.1 d ~8.5

4'-OCH₃ ~3.8 s

7-OH Variable br s

3-OH Variable br s

Table 3: Predicted ¹³C NMR Spectroscopic Data for (R)-Eucomol (in CDCl₃)
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Position Chemical Shift (δ, ppm)

2 ~72

3 ~50

4 ~198

4a ~102

5 ~165

6 ~96

7 ~167

8 ~95

8a ~163

9 ~38

1' ~130

2' ~130

3' ~114

4' ~158

5' "

6' "

4'-OCH₃ ~55

Note: The chemical shifts are approximate and can vary depending on the solvent and

experimental conditions. Assignments are based on analogy with similar homoisoflavonoid

structures.

Experimental Protocol: NMR Spectroscopy
The following is a typical protocol for acquiring ¹H and ¹³C NMR spectra of a flavonoid

compound:
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Sample Preparation: Approximately 5-10 mg of purified (R)-Eucomol is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a spectral width of approximately 15 ppm, a sufficient number of

scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire

the carbon spectrum. A wider spectral width (e.g., 220 ppm) is required. A larger number of

scans is typically necessary due to the lower natural abundance of ¹³C.

2D NMR Experiments (for full assignment): To unambiguously assign all proton and carbon

signals, a suite of 2D NMR experiments is often performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are

referenced to the internal standard (TMS) or the residual solvent peak.

Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing a natural product like (R)-Eucomol using

spectroscopic data follows a logical workflow.
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Caption: Workflow for the isolation and structural elucidation of (R)-Eucomol.

This diagram illustrates the sequential process, starting from the isolation and purification of the

compound, followed by spectroscopic analysis using MS and NMR, and culminating in the

determination of its molecular formula, chemical structure, and stereochemistry.

To cite this document: BenchChem. [Spectroscopic Data of (R)-Eucomol: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11932691#spectroscopic-data-of-r-eucomol-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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